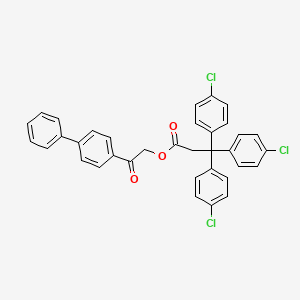![molecular formula C17H16Cl2N2O3 B11696046 N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida es un compuesto químico con la fórmula molecular C17H16Cl2N2O3 y un peso molecular de 367.235 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo diclorofenoxi y una porción de metilbenzohidrazida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
La síntesis de N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida típicamente implica la reacción del ácido 2,4-diclorofenoxipropióico con 2-metilbenzohidrazida bajo condiciones específicas . La reacción se realiza generalmente en presencia de un agente deshidratante como el cloruro de tionilo o el oxicloruro de fósforo para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan átomos o grupos específicos dentro de la molécula. Los reactivos comunes para estas reacciones incluyen haluros y aminas.
Hidrólisis: Las reacciones de hidrólisis pueden ocurrir en presencia de ácidos o bases, lo que lleva a la descomposición del compuesto en sus partes constituyentes.
Aplicaciones Científicas De Investigación
N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en varias vías biológicas y su potencial como agente terapéutico.
Medicina: Se están realizando investigaciones para explorar su posible uso en el desarrollo de nuevos fármacos, particularmente para afecciones donde sus propiedades químicas únicas pueden ofrecer beneficios terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida implica su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactas involucrados son objeto de investigación en curso, con estudios que apuntan a dilucidar los mecanismos detallados mediante los cuales este compuesto ejerce sus efectos.
Comparación Con Compuestos Similares
N'-[2-(2,4-diclorofenoxi)propanoyl]-2-metilbenzohidrazida se puede comparar con otros compuestos similares, como:
- N'-[2-(2,4-diclorofenoxi)propanoyl]benzohidrazida
- N'-[2-(2,4-diclorofenoxi)propanoyl]-2-fluorobenzohidrazida
- N'-[2-(2,4-diclorofenoxi)propanoyl]-2-nitrobenzohidrazida
Estos compuestos comparten características estructurales similares pero difieren en sustituyentes específicos, lo que lleva a variaciones en sus propiedades químicas y aplicaciones potenciales
Propiedades
Fórmula molecular |
C17H16Cl2N2O3 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-5-3-4-6-13(10)17(23)21-20-16(22)11(2)24-15-8-7-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
MXGBIANZAWICKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)
![5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695985.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)


![butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B11696013.png)
![2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
![1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11696052.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
![N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696063.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)
